(R)-2-((tert-Butoxycarbonyl)amino)-3,3-dimethylpent-4-enoic acid
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Overview
Description
®-2-((tert-Butoxycarbonyl)amino)-3,3-dimethylpent-4-enoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((tert-Butoxycarbonyl)amino)-3,3-dimethylpent-4-enoic acid typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The Boc group is introduced to protect the amino group during subsequent synthetic steps .
Industrial Production Methods
Industrial production methods for Boc-protected amino acids often involve similar reaction conditions but are optimized for large-scale synthesis. Flow microreactor systems have been developed to enhance the efficiency, versatility, and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
®-2-((tert-Butoxycarbonyl)amino)-3,3-dimethylpent-4-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the double bond in the pent-4-enoic acid moiety.
Substitution: Nucleophilic substitution reactions can occur at the amino group once the Boc protecting group is removed.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alkanes or alcohols. Substitution reactions typically result in the formation of new amide or ester bonds .
Scientific Research Applications
®-2-((tert-Butoxycarbonyl)amino)-3,3-dimethylpent-4-enoic acid has several scientific research applications:
Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions due to its ability to mimic natural amino acids.
Mechanism of Action
The mechanism of action of ®-2-((tert-Butoxycarbonyl)amino)-3,3-dimethylpent-4-enoic acid involves the temporary protection of the amino group, allowing for selective reactions at other sites on the molecule. The Boc group can be removed under acidic conditions, revealing the free amino group for further functionalization. This selective protection and deprotection strategy is crucial in multi-step organic synthesis .
Comparison with Similar Compounds
Similar Compounds
N-tert-Butoxycarbonyl-L-alanine: Another Boc-protected amino acid used in peptide synthesis.
N-tert-Butoxycarbonyl-L-phenylalanine: Similar in structure but with a phenyl group, used in the synthesis of peptides and other complex molecules.
Uniqueness
®-2-((tert-Butoxycarbonyl)amino)-3,3-dimethylpent-4-enoic acid is unique due to its specific structural features, including the presence of a double bond in the pent-4-enoic acid moiety and the bulky tert-butyl group. These features confer distinct reactivity and stability, making it particularly useful in synthetic applications where selective protection and deprotection are required .
Properties
IUPAC Name |
(2R)-3,3-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-7-12(5,6)8(9(14)15)13-10(16)17-11(2,3)4/h7-8H,1H2,2-6H3,(H,13,16)(H,14,15)/t8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPMRFGHGLLFAJZ-QMMMGPOBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C(=O)O)C(C)(C)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](C(=O)O)C(C)(C)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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